Difencloxazine
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Overview
Description
Difencloxazine is a chemical compound with the molecular formula C19H22ClNO2 and a molecular weight of 331.836 g/mol . It is known for its unique structure, which includes a morpholine ring and a chlorophenyl group. This compound has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difencloxazine typically involves the reaction of morpholine with chlorophenyl compounds under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Difencloxazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Difencloxazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential as a biochemical tool for investigating cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of difencloxazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar structure but different pharmacological properties.
Dicloxacillin: An antibiotic with a similar core structure but used for different therapeutic purposes
Uniqueness
Difencloxazine is unique due to its specific combination of a morpholine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. Unlike diclofenac and dicloxacillin, this compound has a broader range of applications in both research and industry .
Properties
CAS No. |
5617-26-5 |
---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]morpholine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)23-15-12-21-10-13-22-14-11-21/h1-9,19H,10-15H2 |
InChI Key |
CQDJBGPGXJWZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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